molecular formula C14H17Cl2N3O2 B047650 (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride CAS No. 114788-05-5

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

Cat. No. B047650
M. Wt: 330.2 g/mol
InChI Key: DFXAZXLREDQKKH-LTCKWSDVSA-N
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Description

Imidazo[4,5-c]pyridine derivatives, such as "(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride", are of significant interest in medicinal chemistry due to their diverse biological activities. The structural motif of imidazo[4,5-c]pyridine is present in numerous compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives often involves multistep reactions, including Pictet-Spengler reactions for constructing the imidazo[4,5-c]pyridine core. For example, Klutchko et al. (1991) described the synthesis of new derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) through the Pictet-Spengler reaction of N_im-substituted histidines (Klutchko et al., 1991).

Scientific Research Applications

Synthesis and Reactivity

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride and its derivatives have been a focal point in synthetic chemistry due to their utility in constructing complex molecular architectures. For instance, the functionalization reactions of certain pyrazole-carboxylic acids with 2,3-diaminopyridine have yielded significant derivatives, including 3H-imidazo[4,5-b]pyridine derivatives, elucidating the versatility of these compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005). Moreover, the synthesis of spinacines, derivatives of the naturally occurring amino acid (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, has been reported, showcasing the compound’s role in creating various amide, ester, and alkyl derivatives (Klutchko, Hodges, Blankley, & Colbry, 1991).

Pharmaceutical Relevance

In the pharmaceutical domain, the compound’s derivatives have been explored for their potential therapeutic applications. Notably, a series of conformationally restricted fused imidazole derivatives, involving 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine, have been synthesized and evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds show potential for treating conditions like irritable bowel syndrome (IBS) and symptoms associated with cancer chemotherapy (Ohta et al., 1996). Similarly, derivatives such as 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones have been identified as inhibitors of VEGFR-2 kinase, potentially contributing to cancer treatment strategies (Han et al., 2012).

properties

IUPAC Name

(6S)-3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.2ClH/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10;;/h1-5,9,12,15H,6-8H2,(H,18,19);2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAZXLREDQKKH-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560575
Record name (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

CAS RN

114788-05-5
Record name (6S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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